molecular formula C14H16N6O2S2 B13362997 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13362997
M. Wt: 364.5 g/mol
InChI Key: VHUWNFYSLLTDOD-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a triazole ring with a thiadiazole ring, and is further substituted with a piperidinyl and pyridinyl group. The presence of these functional groups imparts the compound with a range of biological activities, making it a valuable candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method starts with the preparation of the triazole ring, followed by the introduction of the thiadiazole moiety. The piperidinyl and pyridinyl groups are then added through subsequent reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency of the synthesis process, reducing the time and cost associated with large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a broad spectrum of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound shares a similar core structure but differs in the substitution pattern, which can lead to variations in biological activity.

    (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a pyrazole ring, exhibiting distinct pharmacological properties.

Uniqueness

The uniqueness of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. The combination of the piperidinyl and pyridinyl groups with the triazolo[3,4-b][1,3,4]thiadiazole core structure provides a versatile scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C14H16N6O2S2

Molecular Weight

364.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N6O2S2/c1-24(21,22)19-7-3-5-11(9-19)12-16-17-14-20(12)18-13(23-14)10-4-2-6-15-8-10/h2,4,6,8,11H,3,5,7,9H2,1H3

InChI Key

VHUWNFYSLLTDOD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4

Origin of Product

United States

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